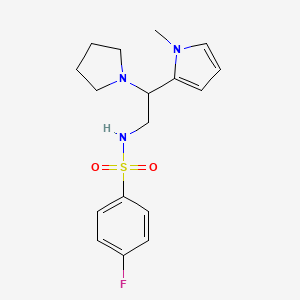

4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

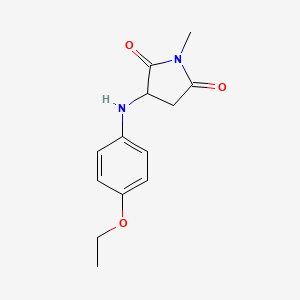

The compound 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The introduction of a fluorine atom into the benzenesulfonamide structure has been shown to enhance selectivity and potency in various biological targets, such as cyclooxygenase-2 (COX-2) inhibitors .

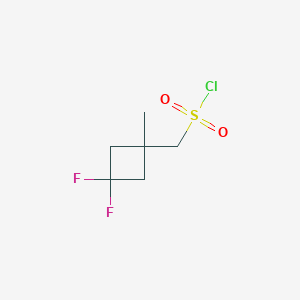

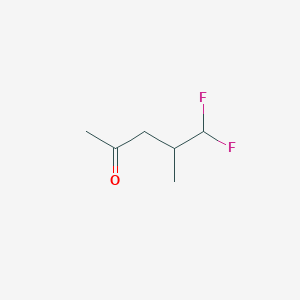

Synthesis Analysis

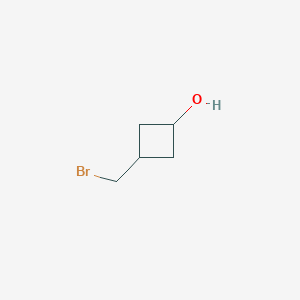

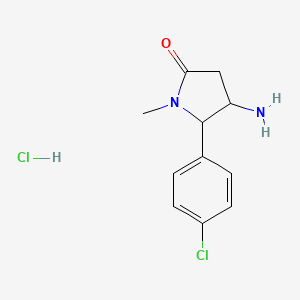

The synthesis of benzenesulfonamide derivatives often involves the condensation of appropriate sulfonamide precursors with various aldehydes or ketones. For instance, the synthesis of a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, which are structurally related to the compound , was achieved by evaluating the effects of different substituents on the phenyl ring . Similarly, other research has focused on synthesizing new benzenesulfonamide derivatives with different substituents, such as fluorine, hydroxy, and methoxy groups, to test their biological activities .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The introduction of a fluorine atom, for example, can significantly affect the molecule's binding affinity and selectivity towards biological targets. The crystal structures of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been investigated to understand the impact of intermolecular interactions and packing patterns on their biological functions .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The presence of a fluorine atom can influence the reactivity of the compound, potentially leading to selective inhibition of enzymes like COX-2. The chemical reactivity of these compounds is often studied in the context of their potential as inhibitors of enzymes or receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and hydrogen bonding potential, are important for their biological activity and pharmacokinetic profile. For example, the crystal structure analysis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions that contribute to its three-dimensional network, which could affect its solubility and bioavailability . Additionally, the introduction of a fluorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes .

Scientific Research Applications

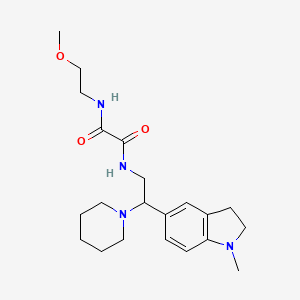

Potential in Drug Development

A study by Cheng De-ju (2015) highlights the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists. These compounds, including derivatives of 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, have shown promise as targeting preparations in the prevention of human HIV-1 infection, indicating their potential application in therapeutic interventions against viral diseases Cheng De-ju, 2015.

Corrosion Inhibition

Research conducted by S. Kaya et al. (2016) on the adsorption and corrosion inhibition properties of piperidine derivatives, related structurally to 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, demonstrated their efficiency in inhibiting the corrosion of iron. These findings could have significant implications for materials science, particularly in protecting metals from corrosion through chemical means S. Kaya et al., 2016.

Antidepressant and Anxiolytic Properties

A study by K. Słoczyńska et al. (2018) on the biotransformation of a novel potent 5-HT7 receptor antagonist, structurally similar to 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, elucidated its metabolism. The compound demonstrated antidepressant-like and anxiolytic properties, showcasing the chemical's potential in psychiatric medication development K. Słoczyńska et al., 2018.

Enhancement of COX-2 Selectivity

Research by Hiromasa Hashimoto et al. (2002) on the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which share a similar sulfonamide functional group with 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, identified compounds with enhanced COX-2 selectivity. This indicates its potential application in the development of anti-inflammatory drugs Hiromasa Hashimoto et al., 2002.

Molecular Dynamic Simulation Studies

A study by Lei Guo et al. (2016) utilized quantum chemical and molecular dynamic simulation to predict the inhibition efficiencies of piperidine derivatives on iron corrosion. This research, while focused on corrosion inhibition, also underscores the broader application of such compounds in predictive modeling for material science Lei Guo et al., 2016.

properties

IUPAC Name |

4-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O2S/c1-20-10-4-5-16(20)17(21-11-2-3-12-21)13-19-24(22,23)15-8-6-14(18)7-9-15/h4-10,17,19H,2-3,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBPZINJHCGLBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)F)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)

![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)

![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)

![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3007039.png)

![[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride](/img/structure/B3007041.png)

![2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3007042.png)

![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3007044.png)